Product packaging for 2,4',6-Tribromobiphenyl(Cat. No.:CAS No. 64258-03-3)

2,4',6-Tribromobiphenyl

Cat. No.: B14502028
CAS No.: 64258-03-3
M. Wt: 390.90 g/mol
InChI Key: BCWVIZFLJCJGPL-UHFFFAOYSA-N
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Description

Historical Context of Polybrominated Biphenyls as Environmental Contaminants

The most significant event highlighting the environmental impact of PBBs occurred in Michigan in 1973. A mix-up at a chemical plant led to the accidental substitution of a PBB-based flame retardant, sold under the trade name FireMaster, for a magnesium oxide-based cattle feed supplement called NutriMaster. michigan.gov This incident resulted in the contamination of livestock feed, leading to the widespread distribution of PBBs throughout Michigan's agricultural and food supply chain. michigan.govnih.gov

Millions of residents were exposed to PBBs through the consumption of contaminated dairy products, meat, and eggs. epa.govnih.gov The aftermath of this event led to the quarantine of over 500 farms and the destruction of thousands of cattle, pigs, sheep, and chickens, along with vast quantities of animal feed and food products. michigan.gov The Michigan PBB contamination incident remains a critical case study in environmental toxicology and public health, underscoring the long-lasting consequences of persistent organic pollutants. nih.govnih.gov Production of PBBs in the United States ceased in 1976, largely as a result of this event. epa.gov

Isomerism and Congener Specificity within Polybrominated Biphenyls

The term "congeners" refers to any single, unique chemical compound in the PBB family. cdc.gov There are 209 possible PBB congeners, each with a different number and position of bromine atoms on the biphenyl (B1667301) rings. cdc.govwikipedia.org

PBB congeners are classified into homologous groups based on the number of bromine atoms they contain, from monobromobiphenyl (one bromine atom) to decabromobiphenyl (ten bromine atoms). nih.gov The number of possible isomers varies within each homologous group. wikipedia.org

Isomer Distribution within PBB Homologous Groups

Homologous GroupNumber of Isomers
Monobromobiphenyls3
Dibromobiphenyls12
Tribromobiphenyls24
Tetrabromobiphenyls42
Pentabromobiphenyls46
Hexabromobiphenyls42
Heptabromobiphenyls24
Octabromobiphenyls12
Nonabromobiphenyls3
Decabromobiphenyl1

Data sourced from multiple references. nih.govcdc.govwikipedia.org

The positions of the bromine atoms on the biphenyl rings are designated by a numbering system. Positions 2, 2', 6, and 6' are known as ortho positions; 3, 3', 5, and 5' are meta positions; and 4 and 4' are para positions. cdc.govnih.gov The spatial arrangement of these atoms significantly influences the molecule's properties. cdc.gov

The degree of rotation around the bond connecting the two phenyl rings is affected by the number of bromine atoms in the ortho positions. cdc.gov Congeners with no or only one ortho-substituted bromine atom can adopt a "coplanar" or "planar" configuration, where the two rings are in the same plane. cdc.gov The presence of multiple bulky bromine atoms in the ortho positions forces the rings into a non-planar orientation. nih.gov This structural difference is critical as it affects the congener's ability to interact with biological receptors, thereby influencing its toxicological behavior. cdc.gov

Rationale for Academic Research Focus on 2,4',6-Tribromobiphenyl Congener

The academic focus on specific PBB congeners like this compound stems from the need to understand the structure-activity relationships within this large class of compounds. By studying individual congeners, researchers can elucidate the mechanisms of toxicity and environmental fate that are dependent on the specific bromine substitution pattern.

Research on this compound and other individual congeners helps to differentiate their toxicological profiles. For example, studies have shown that the toxicity of PBBs can vary significantly between different isomers. inchem.org The metabolism of PBBs is also highly dependent on the congener structure, with some being more readily metabolized and excreted than others. inchem.org Investigations into congeners like this compound contribute to a more nuanced understanding of the risks posed by PBBs, moving beyond the assessment of commercial mixtures to the specific hazards of their individual components.

Properties of this compound

PropertyValue
Molecular FormulaC12H7Br3
Molecular Weight390.90 g/mol
CAS Number64258-03-3
Melting Point64 °C
Boiling Point367 °C

Data sourced from multiple references. nih.govaccustandard.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Br3 B14502028 2,4',6-Tribromobiphenyl CAS No. 64258-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64258-03-3

Molecular Formula

C12H7Br3

Molecular Weight

390.90 g/mol

IUPAC Name

1,3-dibromo-2-(4-bromophenyl)benzene

InChI

InChI=1S/C12H7Br3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H

InChI Key

BCWVIZFLJCJGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Synthesis and Derivatization Methodologies for 2,4 ,6 Tribromobiphenyl

Synthetic Routes for 2,4',6-Tribromobiphenyl and Related PBB Congeners

The synthesis of specific PBB congeners is a significant challenge due to the 209 possible isomers and the difficulty of controlling the exact position of bromine atoms on the biphenyl (B1667301) backbone. cdc.gov While commercial mixtures like FireMaster BP-6 were produced by the direct bromination of biphenyl, this method lacks regioselectivity and results in complex mixtures. diva-portal.org Therefore, laboratory-scale synthesis of individual congeners relies on more controlled, multi-step strategies.

Common synthetic approaches for creating asymmetrically substituted biphenyls include cross-coupling reactions such as the Suzuki or Ullmann couplings. These methods involve reacting two different, pre-brominated benzene (B151609) derivatives. For instance, a brominated phenylboronic acid could be coupled with a different brominated aryl halide in the presence of a palladium catalyst to form the desired PBB structure.

Another established route involves the synthesis of specific amino-biphenyl intermediates, which are then converted to the target brominated compounds through diazotization followed by a Sandmeyer-type reaction with a bromide source. The synthesis of various PBB congeners, particularly those with specific substitution patterns (e.g., laterally-substituted), has been crucial for investigating structure-activity relationships, such as their ability to induce metabolic enzymes. nih.gov

Regioselective Bromination and Bromine-Lithium Exchange Reactions in PBB Synthesis

Achieving the specific 2,4',6-tribromo substitution pattern requires highly selective chemical reactions to place the bromine atoms at the correct positions.

Regioselective Bromination: Direct electrophilic aromatic bromination of biphenyl is generally unsuitable for producing a single, pure congener because it yields a mixture of products. mdpi.com To overcome this, chemists employ substrates with directing groups that guide the incoming bromine to a specific position. Alternatively, oxidative bromination methods, which may use systems like hydrogen bromide (HBr) in dimethyl sulfoxide (B87167) (DMSO), can offer milder conditions and improved selectivity for certain aromatic compounds. semanticscholar.org For PBBs, a more reliable strategy is to build the molecule from precursors where the bromine atoms are already in place or can be introduced selectively, often through the previously mentioned Sandmeyer reaction on a specific aminobiphenyl.

Bromine-Lithium Exchange: The bromine-lithium exchange is a powerful and fundamental transformation in organometallic chemistry, enabling the regioselective functionalization of polybrominated aromatic compounds. nih.govnih.gov This reaction typically involves treating a polybromoaryl compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. beilstein-journals.org The selectivity of the exchange is dictated by the electronic and steric environment of the bromine atoms; bromine atoms at sterically hindered ortho positions are often more susceptible to exchange. beilstein-journals.orgharvard.edu

For example, studies on 2,2',6-tribromobiphenyl (B1611668) demonstrate that treatment with one equivalent of n-BuLi at -78 °C selectively performs a bromine-lithium exchange at one of the ortho positions. beilstein-journals.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new functional group. beilstein-journals.org This stepwise approach allows for the controlled and modular construction of complex biphenyls. researchgate.net

SubstrateReagentsConditionsProduct/UseReference
2,2',6-Tribromobiphenyl1. n-BuLi 2. IodomethaneTHF, -78 °C2,2'-Dibromo-6-methylbiphenyl beilstein-journals.org
6-Substituted 2,2'-Dibromobiphenylsn-BuLiTHF, -78 °CRegioselective lithiation on the functionalized ring researchgate.net
Various Polybrominated Biphenylsn-BuLi or t-BuLiTHF or Toluene, -78 °C to 25 °CSynthesis of bis(dicyclohexylphosphino)biphenyls researchgate.net

Derivatization Strategies for Analytical Standards and Mechanistic Investigations

Once synthesized, this compound serves critical roles in research, primarily as a reference material and as a starting point for further derivatization.

Analytical Standards: A major application of pure this compound is its use as a certified reference material for the calibration of analytical instruments and as an internal standard for quantitative analysis. chiron.no Internal standards are essential for correcting variations in sample preparation and instrument response, ensuring accurate measurements of PBB levels in environmental and biological samples. For example, 2,4,6-tribromobiphenyl (B167079) has been successfully used as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods developed to detect contaminants in food products like fish. researchgate.netaapco.org

ApplicationTechniquePurpose of this compoundMatrixReference
Confirmatory Determination of ChrysoidineGC-MSInternal StandardFish researchgate.net
Pesticide Residue AnalysisGCInternal StandardFormulated Products aapco.org
General Environmental and Food Safety AnalysisVariousCertified Reference MaterialVarious chiron.no

Mechanistic Investigations: Derivatization involves chemically modifying a parent compound to produce related molecules, or derivatives. This strategy is widely used to investigate the mechanisms of toxicity and metabolism of compounds like PBBs. nih.govspandidos-publications.com While specific derivatization studies on this compound are not extensively documented, the principles are well-established for related halogenated compounds. Researchers synthesize potential metabolites, such as hydroxylated or methoxylated PBBs, to use as standards to identify the breakdown products formed in biological systems. Creating a library of such derivatives helps elucidate metabolic pathways and understand how the structure of a congener influences its biological activity and persistence. nih.govspandidos-publications.com

Isotopic Labeling Approaches for this compound Research

Isotopic labeling is a sophisticated technique where one or more atoms in a molecule are replaced with their heavy stable isotope, most commonly carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov This approach is invaluable in analytical chemistry and toxicology.

The synthesis of uniformly ¹³C-labeled (U-¹³C) PBBs allows them to be used as ideal internal standards for highly sensitive and specific isotope dilution mass spectrometry. nih.gov When a known amount of the ¹³C-labeled standard is added to a sample at the beginning of the extraction process, it behaves almost identically to the native (unlabeled) analyte. By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometry analysis, chemists can calculate the precise concentration of the original compound with very high accuracy, correcting for any losses during sample workup. nih.gov

While the commercial availability of ¹³C-labeled this compound specifically is limited, the widespread availability of its chlorinated analog, ¹³C₁₂-labeled 2,4',6-trichlorobiphenyl (B41352) (PCB 32), and other labeled PBB and PCB congeners from specialty chemical suppliers underscores the importance of this methodology for environmental and toxicological research. isotope.comisotope.com These labeled standards are synthesized de novo from simple ¹³C-enriched starting materials. nih.gov

Labeled Compound (Analog or Related)IsotopePrimary ApplicationReference
2,4',6-Trichlorobiphenyl (PCB 32)¹³C₁₂Internal standard for environmental analysis by isotope dilution MS isotope.com
PCB Mixture (PCBs 28, 52, 101, etc.)¹³CInternal standards for congener-specific PCB analysis isotope.com
Polycyclic Aromatic Hydrocarbons (PAHs)¹³CStandards for bioanalytical or environmental analyses nih.gov

Advanced Analytical Methodologies for 2,4 ,6 Tribromobiphenyl and Polybrominated Biphenyls

Chromatographic Separation Techniques

Chromatography is the cornerstone of PBB analysis, enabling the separation of complex mixtures into individual components. The choice of chromatographic technique is critical for resolving different PBB congeners and distinguishing them from interfering substances.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and cost-effective method for the analysis of halogenated compounds like PBBs. nih.gov The ECD is highly sensitive to electronegative elements, such as the bromine atoms in PBBs. scioninstruments.com In this technique, the sample is vaporized and passed through a capillary column, where individual compounds are separated based on their boiling points and interactions with the stationary phase. tdi-bi.com As the separated compounds exit the column, they enter the ECD, which contains a radioactive source (typically Nickel-63) that emits electrons. scioninstruments.com Electronegative analytes capture these electrons, causing a decrease in the standing current, which is measured as a signal. measurlabs.com

While GC-ECD offers excellent sensitivity for PBBs, it has limitations. nih.gov It is susceptible to false positives due to interferences from other co-eluting halogenated compounds. nih.gov The identification of specific congeners is based solely on retention time, which can be ambiguous. nih.gov For instance, the analysis of PBBs in environmental samples like soil and sediment often requires confirmation by more specific detectors. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for PBB Analysis

Gas chromatography-mass spectrometry (GC-MS) provides a higher degree of selectivity and definitive identification compared to GC-ECD. nih.govatslab.com After separation by the gas chromatograph, the analytes are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass spectrometer. atslab.com This provides a unique "fingerprint" for each compound, allowing for confident identification.

GC-MS is widely used for the analysis of PBBs in various matrices, including soil, animal tissues, and human serum. nih.govresearchgate.net The use of isotope-dilution techniques, where a known amount of a labeled internal standard (e.g., ¹³C-labeled PBB) is added to the sample, further enhances the accuracy and precision of quantification. nih.govresearchgate.net Different ionization techniques can be employed, such as electron ionization (EI) for lower-brominated PBBs and electron capture negative ionization (ECNI) for higher-brominated congeners. researchgate.net

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography (HRGC) refers to the use of capillary columns, which offer significantly better separation efficiency compared to older packed columns. chromforum.org This enhanced resolution is crucial for separating the numerous PBB congeners from each other and from other co-contaminants, such as PCBs and PBDEs. cdc.gov The use of capillary columns is now standard practice in modern GC-based methods for PBB analysis. chromforum.orgcdc.gov While HRGC provides excellent separation, complete resolution of all 209 PBB congeners on a single column is not yet achievable, often necessitating the use of multiple columns with different stationary phases for comprehensive analysis. cdc.gov

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool for the unambiguous identification and precise quantification of PBBs. The choice of MS technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) can measure the m/z ratio of ions to several decimal places, providing a highly accurate mass measurement. bioanalysis-zone.com This capability allows for the determination of the elemental composition of an analyte, which is a powerful tool for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For example, HRMS can differentiate PBBs from other halogenated compounds that might have similar retention times in the GC. nih.gov

GC coupled with HRMS (GC/HRMS) is considered a gold standard for the analysis of PBBs, offering high selectivity and sensitivity. nih.govnih.gov It is particularly valuable for analyzing complex environmental and biological samples where interferences are common. epa.govnih.gov EPA Method 1614, for instance, utilizes isotope dilution and HRGC/HRMS for the detection of PBDEs, and similar principles are applied to PBB analysis. epa.gov

Tandem Mass Spectrometry (MS/MS) for PBB Congeners

Tandem mass spectrometry (MS/MS) offers an additional layer of selectivity by performing two stages of mass analysis. afmps.be In the first stage, a specific precursor ion corresponding to the target analyte is selected. This ion is then fragmented through collision with an inert gas, and the resulting product ions are analyzed in the second stage. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the signal-to-noise ratio, leading to very low detection limits. researchgate.net

GC-MS/MS is a highly sensitive and selective method for quantifying PBB congeners in various matrices, including human serum and adipose tissue. nih.govafmps.be It allows for the development of robust methods capable of detecting PBBs at picogram-per-milliliter levels. nih.gov For instance, a method using gas chromatography with electron ionization-tandem mass spectrometry (GC-EI-MS/MS) has been developed for the quantification of 11 PBB congeners in human serum. nih.gov Similarly, GC coupled with electron capture negative ionization tandem mass spectrometry (GC/ECNI-MS/MS) has been successfully used for the determination of specific PBB congeners, such as PBB 149, in environmental samples. researchgate.netnilu.no

Sample Preparation and Extraction Methods for Environmental and Biological Matrices

The analysis of 2,4',6-tribromobiphenyl and other PBBs requires meticulous sample preparation and extraction to isolate these compounds from complex matrices. The choice of method depends on the sample type, whether environmental (e.g., soil, sediment, water) or biological (e.g., tissues, serum).

Commonly employed extraction techniques include:

Soxhlet Extraction: A classic and widely used method for solid samples like soil, sediment, and polymers. chromatographyonline.com The sample is placed in a thimble and continuously extracted with a suitable solvent (e.g., a mixture of n-hexane and methylene (B1212753) chloride) over an extended period. chromatographyonline.comoup.com

Liquid-Liquid Extraction (LLE): Primarily used for liquid samples such as water and serum. nih.gov This method involves partitioning the target analytes from the sample matrix into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A versatile technique used for both cleanup and pre-concentration of extracts from various matrices. chromatographyonline.comnih.gov The extract is passed through a cartridge containing a solid adsorbent that retains interfering substances while allowing the PBBs to be eluted with a specific solvent. Silica gel and activated carbon are common sorbents used in the cleanup of PBB extracts. oup.com

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction of PBBs from solid matrices like polymers into a solvent. acs.orgresearchgate.net It offers the advantage of being faster than traditional Soxhlet extraction.

Passive Sampling: Techniques using materials like low-density polyethylene (B3416737) (PE) can be deployed in environments such as water bodies to accumulate PBBs over time, providing a time-weighted average concentration. nih.gov

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds that could affect the accuracy of the analysis. Gel permeation chromatography (GPC) is one such cleanup technique that separates analytes based on their molecular size. chromatographyonline.com

Interactive Data Table: Extraction Methods for PBBs

Extraction Method Sample Matrix Description Key Advantages Common Solvents
Soxhlet ExtractionSoil, Sediment, Polymers, BiotaContinuous extraction with a cycling solvent. chromatographyonline.comoup.comExhaustive extraction, well-established.n-hexane/methylene chloride oup.com
Liquid-Liquid ExtractionWater, SerumPartitioning of analytes between immiscible liquid phases. nih.govSimple, effective for liquid samples.Not specified in search results
Solid-Phase ExtractionWater, Extracts from other methodsAnalyte isolation and purification using a solid sorbent. chromatographyonline.comnih.govHigh recovery, good for cleanup and concentration. chromatographyonline.comn-hexane nih.gov
Ultrasonic-Assisted ExtractionPolymers, Solid SamplesUse of ultrasonic energy to accelerate extraction. acs.orgresearchgate.netReduced extraction time and solvent consumption. acs.orgToluene acs.org
Passive SamplingWater, AirAccumulation of analytes onto a sampling device over time. nih.govTime-weighted average concentrations, in-situ deployment.Not applicable

Quality Assurance and Quality Control in this compound Analysis

Robust Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to ensure the reliability and accuracy of analytical data for this compound and other PBBs. magtech.com.cnpss-corp.com These measures are implemented throughout the entire analytical process, from sample collection to final data reporting.

Key components of a QA/QC program for PBB analysis include:

Method Blanks: These are samples that go through the entire analytical process without the addition of the actual sample matrix. They are used to assess potential contamination from reagents, glassware, and the laboratory environment. cdc.gov

Spiked Samples (Matrix Spikes): A known amount of the target analyte is added to a sample to evaluate the efficiency of the extraction and analytical method in a specific matrix. oup.com The recovery of the spiked analyte is then calculated.

Certified Reference Materials (CRMs): These are materials with a known and certified concentration of the target analyte. accustandard.comaccustandard.com They are analyzed alongside the samples to verify the accuracy of the analytical method. For this compound, CRMs are available in solutions like isooctane (B107328). accustandard.comncrm.org.cnhpst.cz

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not present in the sample is added to every sample, blank, and standard before analysis. kats.go.kr This helps to correct for variations in instrument response and sample processing. 2,4,6-Tribromobiphenyl (B167079) itself is sometimes used as an injection standard for the analysis of other compounds like polychlorinated biphenyls (PCBs). oup.comnih.govices.dk

Surrogate Standards: These are compounds similar to the analytes of interest that are added to the samples before extraction to monitor the efficiency of the sample preparation process. oup.com Isotopically labeled compounds, such as ¹³C-labeled PBBs, are often used as surrogates.

Statistical Process Control (SPC): This involves the use of control charts to monitor the performance of the analytical process over time and detect any deviations from established control limits. pss-corp.com

The use of these QA/QC measures helps to identify and mitigate potential sources of error, ensuring that the generated data is accurate, precise, and defensible. pss-corp.comnih.gov

Interactive Data Table: Quality Assurance/Control Measures in PBB Analysis

QA/QC Measure Purpose Example Application
Method BlankAssess laboratory contamination. cdc.govAn empty sample vessel carried through the entire analytical procedure.
Matrix SpikeEvaluate method performance in a specific sample matrix. oup.comA sediment sample fortified with a known amount of this compound.
Certified Reference Material (CRM)Verify the accuracy of the analytical method. accustandard.comaccustandard.comAnalysis of a standard solution of this compound in isooctane with a certified concentration. accustandard.comncrm.org.cnhpst.cz
Internal StandardCorrect for variations in instrument response and sample processing. kats.go.krAdding a known quantity of a non-native PBB congener to each sample extract before injection into the GC-MS.
Surrogate StandardMonitor the efficiency of the sample preparation and extraction process. oup.comAdding ¹³C-labeled PBBs to samples before extraction.
Statistical Process Control (SPC)Monitor the long-term performance and stability of the analytical method. pss-corp.comPlotting the results of QC samples on control charts.

Environmental Distribution and Transport Dynamics of 2,4 ,6 Tribromobiphenyl

Occurrence and Levels in Abiotic Environmental Compartments

The environmental fate of 2,4',6-Tribromobiphenyl, like other PBBs, is dictated by its physical and chemical properties, which lead to its distribution across various environmental compartments.

Atmospheric Transport and Particulate Association

Due to their low volatility, PBBs, including this compound, are expected to exist predominantly in the particulate phase in the atmosphere. cdc.govepa.gov This association with airborne particulate matter facilitates their transport over distances. epa.gov While long-range atmospheric transport of PBBs has not been definitively proven, their detection in remote locations such as the Arctic suggests a wide geographical distribution. inchem.orgresearchgate.net Atmospheric transport is a significant pathway for the contamination of remote ecosystems. researchgate.net The transport process involves the emission of PBB-containing particles from sources, their movement with air masses, and subsequent deposition through wet and dry processes. cdc.gov The properties of the air mass integrated over the transport event are more critical for long-range transport than local meteorological conditions. researchgate.net

Sediment and Soil Contamination Dynamics

PBBs exhibit strong adsorption to soil and sediment particles, a characteristic that significantly influences their environmental mobility. cdc.govepa.gov This strong binding reduces their movement through the soil column and into groundwater but increases their potential for transport via soil erosion and runoff into aquatic systems. cdc.gov Consequently, sediments in lakes and rivers often act as a primary sink for these compounds. inchem.org

Studies have detected PBBs in soil and sediment samples, particularly in areas near former manufacturing sites and contaminated agricultural lands. cdc.gov For instance, soil near farms in Michigan, where a significant PBB contamination incident occurred, showed the presence of these compounds. cdc.govaphapublications.org Over time, the congener composition in contaminated soil can change, indicating some level of degradation. pops.int In aquatic environments, sediments in the Great Lakes have been a focus of study for various persistent organic pollutants, including brominated compounds. uwindsor.castateofgreatlakes.netnih.govglri.usacs.org While specific data for this compound in these sediments is not always detailed, the general trend for related compounds like polybrominated diphenyl ethers (PBDEs) shows increasing concentrations in recent years, with the highest levels often found near industrial and urban centers. stateofgreatlakes.netnih.gov

Aquatic System Distribution (Surface Water, Groundwater)

The low water solubility of PBBs means that their concentrations in the dissolved phase in surface water are generally low. inchem.org The primary mode of transport within aquatic systems is through their association with suspended particulate matter and subsequent deposition into sediments. cdc.gov Runoff from contaminated industrial sites and landfills has been a source of PBBs in surface water. cdc.gov For example, low concentrations of PBBs were found in groundwater near a landfill in St. Louis, Michigan, while much higher concentrations were detected in a nearby drainage ditch and catch basin. cdc.gov

A study in Puerto Rico utilized passive samplers to detect various persistent organic pollutants in coastal aquatic systems. nih.gov While the study focused on PCBs and organochlorine pesticides, this compound was used as an injection standard for the analysis, highlighting its utility as a reference compound in environmental monitoring. nih.gov

Spatial and Temporal Trends of PBBs, with Specific Reference to Tribromobiphenyls

The spatial distribution of PBBs is largely linked to historical production and contamination events. cdc.gov The most significant environmental contamination in the United States occurred in Michigan in the 1970s due to an accidental mix-up of a PBB-based flame retardant with cattle feed. cdc.govaphapublications.org This event led to widespread contamination of soil, agricultural products, and subsequently, the human population in the region. cdc.govaphapublications.orgnih.gov While environmental levels have decreased since the 1970s, PBBs can still be detected in the vicinity of these contaminated areas. cdc.gov

Globally, the presence of PBBs in remote environments like the Arctic indicates long-range transport and a widespread, albeit low-level, distribution. inchem.orgpops.int Temporal trend studies, particularly from sediment cores in the Great Lakes, have been more focused on the more recently used PBDEs. stateofgreatlakes.netnih.gov These studies generally show increasing concentrations of PBDEs from the past until recent years, which may suggest a similar, though less pronounced, trend for the less-used PBBs. stateofgreatlakes.netnih.gov Specific temporal trend data for this compound is scarce in the available literature. However, studies on the degradation of PBBs in contaminated soil have shown that the relative abundance of different congeners can change over time, suggesting that lower brominated biphenyls may be formed from the breakdown of more highly brominated ones. cdc.govnih.gov

Modeling of Environmental Transport and Distribution

Modeling is a crucial tool for understanding and predicting the environmental fate of persistent organic pollutants like this compound. These models often utilize the compound's physical-chemical properties, such as its octanol-air partition coefficient (Koa) and its octanol-water partition coefficient (Kow), to predict its partitioning between different environmental compartments. inchem.orgpjoes.com

For instance, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are used to predict the environmental behavior of chemicals based on their molecular structure. pjoes.com Such models can estimate parameters like the potential for long-range atmospheric transport. pjoes.com The transport of PBBs from soil to the atmosphere via volatilization is generally considered unimportant due to their low volatility and strong adsorption to soil. cdc.gov Conversely, transport from soil to surface water via eroded soil in runoff is a more significant pathway. cdc.gov In aquatic systems, the strong sorption of PBBs to particulate matter and sediment is a major transport process. cdc.gov Models can help to quantify these transport pathways and predict the ultimate environmental sinks for these compounds.

Environmental Transformation and Degradation Pathways of 2,4 ,6 Tribromobiphenyl

Photolytic Degradation Mechanisms

The degradation of 2,4',6-tribromobiphenyl initiated by light, known as photolysis, is a significant environmental transformation pathway. This process primarily involves the breaking of carbon-bromine bonds, leading to less brominated and potentially more mobile and bioavailable compounds.

Reductive Debromination via Photolysis

The primary mechanism of photolytic degradation for polybrominated biphenyls, including this compound, is reductive debromination. This process involves the absorption of ultraviolet (UV) radiation, which excites the molecule and leads to the cleavage of a carbon-bromine (C-Br) bond. The resulting biphenyl (B1667301) radical then abstracts a hydrogen atom from the surrounding medium, typically a solvent, to form a less brominated biphenyl.

Studies on various PBBs have shown that the position of the bromine atom on the biphenyl structure influences the rate and pathway of debromination. While specific studies focusing exclusively on the photolytic debromination pathway of this compound are limited, research on similar PBB congeners suggests a stepwise removal of bromine atoms.

Influence of Solvent Systems and Oxygen on Photodegradation Pathways

The surrounding environment plays a critical role in the photolytic degradation of this compound. The type of solvent and the presence of oxygen can significantly influence the reaction pathways and the resulting degradation products.

Solvent Systems: The nature of the solvent can affect the rate and efficiency of photodegradation. Protic solvents, such as methanol, can act as hydrogen donors, facilitating the reductive debromination process. In contrast, aprotic solvents may lead to different reaction pathways. For instance, in a study on the photocatalytic degradation of 2,4,5-tribromobiphenyl (a structural isomer of this compound), the degradation mechanism shifted from reductive debromination in methanol to an oxidation process in water rsc.org. The rate of photodegradation of new brominated flame retardants has been observed to vary significantly in different organic solvents like n-hexane, toluene, and acetone nih.gov.

Oxygen: The presence of oxygen can alter the photodegradation pathway of PBBs. In the absence of oxygen (anoxic conditions), reductive debromination is typically the dominant pathway. However, in the presence of oxygen (oxic conditions), oxidative degradation mechanisms can become more prominent, potentially leading to the formation of hydroxylated and other oxygenated products. For example, in the photocatalytic degradation of some PBBs, oxygen was found to inhibit the reactivity in methanol by capturing active hydrogen atoms and electrons rsc.org. Conversely, the effect of oxygen on the dechlorinating activity of microbial granules on polychlorinated biphenyls (PCBs), a related class of compounds, was found to be not significant and reversible nih.gov.

Microbial Degradation and Bioremediation Potential

Microorganisms play a crucial role in the natural attenuation of many persistent organic pollutants. For this compound, microbial degradation, particularly under anaerobic conditions, represents a key pathway for its environmental breakdown.

Anaerobic Reductive Debromination by Microorganisms

Under anaerobic conditions, such as those found in sediments and certain subsurface environments, microorganisms can utilize PBBs as electron acceptors in a process called reductive debromination. This biological process is analogous to the chemical reductive debromination observed in photolysis, where a bromine atom is removed and replaced by a hydrogen atom.

A study investigating the complete reductive dehalogenation of brominated biphenyls by anaerobic microorganisms in sediment demonstrated that this compound (referred to as 246-BB in the study) was dehalogenated, although the onset of debromination was observed after 7 weeks, which was longer than for most other tested congeners nih.gov. This indicates that while microbial debromination of this congener occurs, its rate may be slower compared to other PBBs.

Congener-Specific Debromination Patterns

The pattern of microbial debromination is highly specific to the congener and the microbial community present. Research on PBBs has shown that meta and para substituted bromines are generally removed more readily than ortho substituted bromines, which are more sterically hindered nih.gov.

For this compound, which has bromine atoms at two ortho positions (2 and 6) and one para position (4'), the expected initial debromination would likely occur at the para position. The aforementioned study on anaerobic dehalogenation of various brominated biphenyls supports this general pattern of meta and para bromine removal being favored over ortho bromine removal nih.gov. The persistence of ortho-substituted congeners can lead to the accumulation of specific, less-brominated but still potentially toxic PBBs in the environment.

Aerobic Degradation Processes of PBBs

The aerobic degradation of PBBs is generally considered to be a much slower process compared to anaerobic reductive debromination, especially for highly brominated congeners. Aerobic bacteria that are capable of degrading polychlorinated biphenyls (PCBs) have been tested for their ability to degrade polybrominated diphenyl ethers (PBDEs), a structurally similar class of compounds ucanr.edu. These studies have shown that some aerobic bacteria can transform PBDEs with fewer than six bromines ucanr.edu.

However, specific studies detailing the aerobic degradation of this compound are scarce. While some bacteria have been shown to degrade lower brominated PBBs, the efficiency is often low, and the degradation pathways are not well-defined. It is generally accepted that the high stability of the biphenyl structure and the presence of multiple bromine atoms make aerobic attack by oxygenase enzymes difficult. Therefore, while theoretically possible, significant aerobic degradation of this compound in the environment is not considered a primary transformation pathway based on current scientific understanding.

Chemical Degradation Processes (e.g., Thermal Decomposition of PBBs)

Polybrominated biphenyls, including this compound, are subject to chemical degradation under various environmental conditions, with thermal decomposition being a significant pathway, especially in scenarios such as accidental fires or improper incineration of waste containing these flame retardants. mdpi.com At high temperatures, PBBs undergo decomposition, which can lead to the formation of various hazardous byproducts.

The thermal degradation of PBBs involves the release of bromine radicals, which is a key aspect of their flame-retardant mechanism. mdpi.com However, this process can also initiate a series of reactions that result in the formation of more toxic and persistent compounds. Research on the pyrolysis of PBB mixtures, such as FireMaster FF-1, has demonstrated that at temperatures between 380-400°C, PBBs can be transformed into polybrominated dibenzofurans (PBDFs). nih.gov The formation of these compounds is thought to occur through an oxygen-mediated attack on the PBB molecules. nih.gov

Studies have shown that the oxidation of PBBs is a significant pathway for the formation of PBDFs. nih.gov This transformation is a facile process that can occur through a series of highly exothermic reactions, suggesting that the disposal of PBB-containing materials through oxidation processes may be unsafe due to the high potential for generating toxic PBDFs. nih.gov

The conditions of thermal decomposition play a critical role in the nature of the degradation products formed. For instance, the pyrolysis of hexabromobiphenyl in the presence of polyvinyl chloride (PVC) was found to yield mixed brominated/chlorinated biphenyls and fully chlorinated compounds, rather than PBDFs, highlighting the influence of the surrounding chemical matrix on the degradation pathway. nih.gov

Another important chemical degradation process for PBBs in the environment is photolysis. Photochemical reactions, driven by sunlight, are considered an essential degradation pathway for PBBs. nih.gov This process primarily involves reductive debromination, where bromine atoms are sequentially removed from the biphenyl structure, leading to the formation of lower-brominated biphenyls. cdc.gov

Transformation Products and their Environmental Significance

The transformation of this compound and other PBBs leads to the formation of various products, each with its own environmental significance. The primary transformation products of concern are lower brominated biphenyls and polybrominated dibenzofurans (PBDFs).

Lower Brominated Biphenyls: Through processes like photolysis, higher brominated PBBs can be degraded into congeners with fewer bromine atoms. cdc.gov While this represents a form of degradation, these lower brominated biphenyls are not without environmental concern. In fact, some studies suggest that lower brominated biphenyls may have a higher carcinogenic risk to humans. nih.gov For example, PBB congeners such as PBB-1, PBB-2, PBB-3, PBB-4, and PBB-15 were not found to be carcinogenic to female rats, but their debromination products, biphenyl and dibenzofuran, did show carcinogenic potential. nih.gov

Polybrominated Dibenzofurans (PBDFs): The formation of PBDFs from the thermal decomposition of PBBs is of significant environmental and toxicological concern. nih.gov PBDFs are known to be highly toxic compounds. nih.gov The combustion and oxidation products of PBBs, including PBDFs, have been shown to exhibit higher potential for ecological and human health risks compared to the parent PBBs or their debromination products. nih.gov Specifically, PBDFs have been identified as having strong skin irritation potential and, along with other combustion oxidation products, demonstrate high potential for developmental toxicity. nih.gov

The environmental risk associated with the transformation products of PBBs is a critical area of study. The following table summarizes the potential toxicity risks of different classes of PBB transformation products.

Transformation Product ClassPotential Environmental and Health Risks
Lower Brominated BiphenylsPotential for increased carcinogenic risk in humans. nih.gov
Combustion and Oxidation Products (e.g., PBDFs)Higher ecological and human health risks, including high potential for developmental toxicity and skin irritation. nih.gov
BiometabolitesCan exhibit higher potential for developmental toxicity. nih.gov

It is important to note that while debromination of PBBs generally leads to products with decreasing toxicity, the opposite is true for products of combustion and oxidation. nih.gov Therefore, the environmental transformation of this compound can lead to a complex mixture of substances with a wide range of toxicities, making a comprehensive risk assessment challenging.

Bioaccumulation and Biotransformation of 2,4 ,6 Tribromobiphenyl in Non Human Biota

Bioconcentration Factors (BCFs) in Aquatic Organisms (e.g., Poecilia reticulata)

Bioconcentration is a key process by which chemical substances accumulate in aquatic organisms from the surrounding water. The bioconcentration factor (BCF) is a measure of this accumulation, representing the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

For 2,4',6-tribromobiphenyl, studies have determined significant BCF values in aquatic species. In the guppy (Poecilia reticulata), a lipid weight-based BCF of 115,000 has been reported. cdc.govcdc.gov This high value indicates a strong tendency for this compound to accumulate in the fatty tissues of fish. Research has shown that for PBB congeners with one to four bromine atoms, BCF values tend to increase with a higher degree of bromination. cdc.govcdc.gov However, for PBBs with four or more bromine atoms, the BCF values tend to decrease as the degree of bromination increases. cdc.govcdc.gov

It is important to note that BCF values can vary widely between different laboratories and fish species due to differences in experimental conditions, fish lipid content, and weight. cdc.govpops.int For instance, whole-body BCF values for other PBB congeners in various fish species have shown a wide range of values. cdc.gov

Molecular and Cellular Mechanisms of Action for Polybrominated Biphenyls, Relevant to 2,4 ,6 Tribromobiphenyl

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The interaction with the Aryl Hydrocarbon Receptor (AhR) is a key initiating event in the toxicity of many PBB congeners. nih.gov The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm as part of a protein complex. nih.gov Upon binding of a ligand, the receptor complex undergoes a conformational change, translocates to the nucleus, and dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation. nih.govnih.gov

The binding of PBBs to the AhR triggers a cascade of events that results in altered gene expression. The AHR/ARNT complex recruits coactivator proteins to initiate the transcription of a battery of genes, often referred to as the "AhR gene battery." nih.gov Among the most well-characterized of these are genes encoding for Phase I and Phase II xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1), cytochrome P450 1A2 (CYP1A2), and UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The induction of these enzymes is a primary adaptive response to xenobiotic exposure, aimed at increasing their metabolism and elimination. However, persistent activation of the AhR by potent and persistent ligands like certain PBB congeners can lead to a sustained and often dysregulated gene expression profile, contributing to their toxicity. nih.gov

The downstream consequences of AhR activation by PBBs are extensive and can affect numerous cellular processes, including cell cycle regulation, morphogenesis, and immune responses. nih.govmdpi.com The specific profile of gene expression changes can vary depending on the specific PBB congener, the cell type, and the species. tandfonline.com

The ability of a PBB congener to bind to and activate the AhR is highly dependent on its chemical structure, specifically the number and position of the bromine atoms on the biphenyl (B1667301) rings. tandfonline.com Generally, PBB congeners that are coplanar, meaning their two phenyl rings can rotate into the same plane, exhibit higher binding affinity for the AhR and are more potent activators. nih.gov This coplanarity is favored by the absence of bromine atoms in the ortho positions (2, 2', 6, and 6'). Ortho-substituted congeners are forced into a non-planar configuration, which sterically hinders their ability to fit into the ligand-binding pocket of the AhR.

PBB Congener FeaturePredicted AhR Binding AffinityRationale
Coplanar (non-ortho substituted) HighThe planar structure allows for optimal fitting into the AhR ligand-binding pocket.
Mono-ortho substituted Intermediate to LowA single ortho-bromine atom introduces some steric hindrance, reducing planarity and binding affinity.
Di-ortho substituted Low to negligibleTwo or more ortho-bromine atoms significantly restrict the rotation of the phenyl rings, leading to a non-planar conformation that does not effectively bind to the AhR.
Lateral bromine substitution (meta and para) Enhances affinityBromine atoms in these positions contribute to the ligand's ability to interact with key amino acid residues within the AhR binding pocket.

Induction of Xenobiotic-Metabolizing Enzymes

A hallmark of AhR activation by PBBs is the induction of a suite of xenobiotic-metabolizing enzymes. uiowa.eduumich.edu This induction is a direct consequence of the AHR/ARNT complex binding to the XREs in the promoter regions of the genes encoding these enzymes. nih.gov The primary enzymes induced are from the cytochrome P450 superfamily, particularly CYP1A1 and CYP1A2. nih.gov These enzymes play a crucial role in the metabolism of a wide range of foreign compounds, as well as some endogenous molecules. nih.gov

PBBs can be categorized as "mixed-type" inducers of cytochrome P450 enzymes, meaning they can induce both CYP1A (AhR-dependent) and CYP2B (phenobarbital-like) families of enzymes. nih.gov The specific pattern of enzyme induction depends on the congener composition of the PBB mixture. tandfonline.com For example, commercial PBB mixtures like FireMaster have been shown to induce both cytochrome P-450 and P-448 (a term historically used for CYP1A enzymes) in rats. uiowa.eduumich.edu Studies on fractionated PBB mixtures have revealed that different congeners are responsible for the different types of induction. uiowa.eduumich.edu

Enzyme FamilyInducing PBB Congener TypePrimary Regulatory Pathway
Cytochrome P450 1A (CYP1A) Coplanar, non-ortho substituted PBBsAryl Hydrocarbon Receptor (AhR)
Cytochrome P450 2B (CYP2B) Non-coplanar, ortho-substituted PBBsConstitutive Androstane Receptor (CAR) / Pregnane X Receptor (PXR)
UDP-Glucuronosyltransferases (UGTs) Both coplanar and non-coplanar PBBsAhR and other nuclear receptors

The induction of these enzymes can have complex and sometimes contradictory effects. While it can enhance the detoxification and elimination of some harmful substances, it can also lead to the metabolic activation of other compounds into more toxic and carcinogenic metabolites. nih.gov

Perturbations of Endocrine and Biochemical Pathways

PBBs are recognized as endocrine-disrupting chemicals, with the potential to interfere with the synthesis, transport, metabolism, and action of hormones. tandfonline.comnih.gov The thyroid hormone system is a particularly sensitive target for PBBs. tandfonline.comnih.gov The structural similarity between some PBB congeners and thyroid hormones allows them to interact with proteins involved in thyroid hormone transport and metabolism. For instance, certain hydroxylated metabolites of PBBs can bind to transthyretin (TTR), a transport protein for thyroxine (T4), potentially displacing T4 and affecting its distribution and availability to tissues. endocrine-abstracts.orgresearchgate.net

Furthermore, the induction of UDP-glucuronosyltransferases (UGTs) by PBBs can increase the glucuronidation and subsequent biliary excretion of thyroid hormones, leading to a decrease in circulating T4 levels. tandfonline.com This disruption of thyroid hormone homeostasis can have significant consequences, particularly during development, as thyroid hormones are critical for normal growth and neurological development. nih.gov

In addition to the thyroid system, PBBs can also affect steroid hormone pathways. tandfonline.comnih.gov Studies in animals have shown that PBB exposure can alter the metabolism of testosterone (B1683101) and progesterone, which could contribute to reproductive and developmental problems. tandfonline.comnih.gov The mechanisms for these effects may involve the induction of cytochrome P450 enzymes that are involved in steroid hormone biosynthesis and catabolism. tandfonline.com

Oxidative Stress Response Pathways

Exposure to PBBs can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress, a condition where the production of ROS overwhelms the antioxidant defense mechanisms of the cell. wikipedia.org The mechanisms by which PBBs induce oxidative stress are not fully elucidated but are thought to involve several pathways. nih.gov The induction of cytochrome P450 enzymes, particularly CYP1A1, can lead to the production of ROS as byproducts of their catalytic cycle. mdpi.com

Oxidative stress can cause damage to cellular macromolecules, including lipids, proteins, and DNA. nih.gov Lipid peroxidation, the oxidative degradation of lipids, can compromise cell membrane integrity. Oxidative damage to proteins can lead to their misfolding and loss of function. DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), can result in mutations if not repaired. nih.gov

Cells have evolved a complex antioxidant defense system to counteract oxidative stress. This system includes antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH) and vitamin E. mdpi.com Exposure to PBBs can modulate the expression and activity of these antioxidant enzymes as a compensatory response to increased ROS production. nih.gov However, prolonged or high-level exposure to PBBs can deplete the antioxidant defenses, leading to cellular damage. nih.gov

Epigenetic Modifications and Gene Expression Changes Induced by PBBs

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.gov There is growing evidence that exposure to environmental chemicals, including PBBs, can induce epigenetic changes, such as alterations in DNA methylation and histone modifications. nih.govnih.gov These epigenetic alterations can have long-lasting effects on gene expression and may contribute to the long-term health consequences of PBB exposure. tandfonline.com

Studies on populations exposed to PBBs have found associations between PBB levels and genome-wide differences in DNA methylation. nih.govnih.gov For example, an epigenome-wide association study of participants in the Michigan PBB Registry found that total PBB levels were associated with methylation changes at numerous CpG sites. nih.govnih.gov Interestingly, some of these PBB-associated CpG sites were located in or near genes related to immune function and endocrine-related autoimmune diseases. researchgate.net

Furthermore, research has indicated that the epigenetic effects of PBBs may be sex-specific, with different patterns of DNA methylation changes observed in males and females. tandfonline.com The mechanisms by which PBBs induce these epigenetic changes are still under investigation but may involve the modulation of enzymes that control DNA methylation, such as DNA methyltransferases (DNMTs). researchgate.net These epigenetic modifications represent a plausible mechanism by which early-life exposure to PBBs could lead to altered gene expression patterns that persist into adulthood and contribute to the development of disease later in life.

Quantitative Structure Activity Relationships Qsar and Modeling for 2,4 ,6 Tribromobiphenyl

Prediction of Environmental Fate Parameters (e.g., Octanol-Air Partition Coefficient)

The octanol-air partition coefficient (KOA) is a critical parameter for understanding the environmental distribution of a chemical. It describes the partitioning of a compound between octanol (B41247) (as a surrogate for organic matter) and the air. A high KOA value suggests a tendency for the chemical to associate with organic phases like soil, sediment, and aerosols.

These models have demonstrated that the electrostatic field is a primary factor influencing the log KOA of PCBs, with steric and hydrophobic fields also contributing. nih.gov For instance, one study found that the variance explained by steric and electrostatic fields in a CoMFA model for PCBs were 23.9% and 76.1%, respectively. nih.gov Generally, as the number of halogen atoms increases, the log KOA value also tends to increase. nih.gov This suggests that 2,4',6-tribromobiphenyl, with three bromine atoms, would have a significant KOA value, indicating a propensity to partition into environmental organic compartments.

Table 1: Factors Influencing KOA in QSAR Models for Related Compounds

Factor Influence on log KOA
Electrostatic Fields Primary governing factor. Electronegative substituents at certain positions can increase the value.
Steric Fields The size and shape of the molecule affect its partitioning behavior.
Hydrophobic Fields Increased hydrophobicity generally leads to a higher log KOA.
Number of Halogen Atoms An increase in halogenation tends to increase the log KOA value.

Modeling of Bioaccumulation Potential (e.g., Bioconcentration Factor)

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues. The bioconcentration factor (BCF) is a key metric used to quantify this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

QSAR models are widely used to predict BCF values, often employing descriptors related to hydrophobicity (like the octanol-water partition coefficient, KOW), hydrogen bonding, and molecular topology. nih.gov For hydrophobic compounds, a high KOW often correlates with a high BCF. chempedia.info

A study that developed QSAR models for a large set of non-ionic organic compounds included 2,4,6-tribromobiphenyl (B167079) and reported an experimental log BCF value of 3.93. bioone.org

Table 2: Reported Bioconcentration Factor for this compound

Compound Log BCF
This compound 3.93 bioone.org

It is also noteworthy that for some brominated flame retardants, bioconcentration is not observed in molecules with a molecular weight of 700 or greater. nih.gov The molecular weight of this compound is approximately 390.9 g/mol , which is below this threshold, suggesting that bioconcentration is possible. nih.gov

QSAR Applications for Transformation Pathways

QSAR models can also be applied to predict the transformation pathways of chemicals in the environment and in biological systems. This involves predicting the susceptibility of a molecule to various degradation processes, such as metabolism by microorganisms or in vivo enzymatic reactions.

While specific QSAR models for the transformation pathways of this compound were not identified in the provided search results, studies on related compounds like 4-chlorobiphenyl (B17849) (PCB3) offer insights into potential metabolic routes. The metabolism of PCBs in human liver cell lines (HepG2) has been shown to proceed through hydroxylation to form hydroxylated metabolites, which can then be further conjugated with sulfates or glucuronic acid. nih.gov

By analogy, it can be hypothesized that the biotransformation of this compound could involve the following steps:

Hydroxylation: Introduction of one or more hydroxyl (-OH) groups onto the biphenyl (B1667301) structure, catalyzed by cytochrome P450 enzymes.

Conjugation: The resulting hydroxylated metabolites could then be conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Predictive models for metabolic pathways often use machine learning approaches to correlate a compound's chemical structure with its likelihood of being a substrate for specific enzymes or being involved in particular metabolic pathways. plos.orgnih.gov

Development of Novel 3D-QSAR Models for Polyhalogenated Biphenyls

The development of novel 3D-QSAR models, such as CoMFA and CoMSIA, is an active area of research for understanding the structure-activity relationships of polyhalogenated biphenyls, including PBBs. nih.govmdpi.comnih.gov These models provide a three-dimensional representation of the steric, electrostatic, and other physicochemical fields around a molecule and correlate these fields with its biological activity or physical properties. iupac.orgijpsonline.comgoogle.comslideshare.net

The general workflow for developing a 3D-QSAR model involves:

Dataset Selection: A set of compounds with known activities or properties is chosen.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold or pharmacophore.

Field Calculation: Steric and electrostatic fields are calculated around the aligned molecules on a 3D grid.

Statistical Analysis: Partial least squares (PLS) or other statistical methods are used to derive a correlation between the field values and the activity data.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external test sets.

For polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, 3D-QSAR studies have indicated that steric effects from ortho- and meta-substitutions, as well as hydrophobicity, have a significant impact on their binding affinities to receptors like the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net These models help in understanding the congener-specific toxicity of these compounds. While a specific 3D-QSAR model for this compound was not found, the methodologies developed for PCBs and PBDEs are directly applicable and could be used to predict its environmental fate and toxicological properties.

Research Gaps and Future Directions for 2,4 ,6 Tribromobiphenyl Research

Elucidation of Specific Environmental Transformation Pathways for 2,4',6-Tribromobiphenyl

The environmental fate of this compound is governed by a complex interplay of physical, chemical, and biological processes. While photolysis is recognized as a dominant transformation process for PBBs in general, leading to the formation of lower brominated biphenyls, the specific pathways and products for this compound are not well-defined. cdc.gov Reductive debromination, particularly in anaerobic environments of contaminated sediments and soils, is another potential transformation route. cdc.gov However, the susceptibility of this compound to this process and the resulting daughter products require further investigation.

Future research should focus on:

Photodegradation Studies: Controlled laboratory experiments are needed to determine the photodegradation rates of this compound under various environmentally relevant conditions (e.g., different light wavelengths, presence of photosensitizers). Product identification will be crucial to understand the transformation cascade.

Microbial Degradation: Investigating the potential for both aerobic and anaerobic microbial degradation is essential. Identifying specific microbial consortia or enzymes capable of transforming this compound would provide valuable insights into its natural attenuation. Studies have shown that microbial reductive debromination of other PBB congeners can be stimulated by the presence of certain halogenated aromatic compounds. dss.go.th

Combustion Byproducts: The formation of polybrominated dibenzofurans (PBDFs) and other toxic byproducts from the incomplete combustion of materials containing this compound is a significant concern. mdpi.com Research is needed to characterize the products formed under different combustion scenarios.

Comprehensive Understanding of Biotransformation Products and Their Fates

Once assimilated by organisms, this compound can undergo metabolic transformation. The microsomal monooxygenase system is known to metabolize certain PBB congeners, leading to the formation of hydroxylated metabolites. nih.gov However, the specific metabolic pathways for this compound and the toxicological profiles of its metabolites are largely unknown.

Key research questions include:

Metabolic Pathways: In vivo and in vitro studies using various model organisms are necessary to identify the primary metabolic pathways of this compound. This includes identifying the specific cytochrome P450 enzymes involved in its oxidation.

Metabolite Identification and Toxicity: Characterizing the structure of metabolites is the first step toward understanding their potential toxicity. Subsequent toxicological assessments are needed to determine if biotransformation leads to detoxification or bioactivation.

Bioaccumulation and Trophic Transfer: The lipophilic nature of this compound suggests a high potential for bioaccumulation in fatty tissues. nih.gov Studies are needed to determine its bioconcentration factor (BCF) and biomagnification potential within food webs. A study in guppies reported a lipid weight-based BCF of 115,000 for 2,4,6-tribromobiphenyl (B167079). cdc.gov

Advanced Analytical Techniques for Trace Level Detection and Congener-Specific Analysis

The accurate and sensitive detection of this compound in complex environmental and biological matrices is fundamental to assessing exposure and risk. Current methods often rely on gas chromatography coupled with mass spectrometry (GC-MS). inchem.orgcymitquimica.com However, challenges remain in achieving low detection limits and separating it from other co-eluting PBB congeners.

Future advancements should focus on:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like GC-TOFMS (Time-of-Flight Mass Spectrometry) can provide enhanced mass accuracy and resolution, aiding in the unambiguous identification of this compound, even at trace levels. gcms.cz

Congener-Specific Standards: The availability of certified reference materials for this compound is crucial for accurate quantification. inchem.org

Novel Sample Preparation Techniques: Developing more efficient and selective extraction and clean-up methods will improve the reliability of analytical results, particularly for complex matrices like sediment and biological tissues.

Integration of Predictive Modeling with Experimental Data

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for estimating the physicochemical properties, environmental fate, and toxicity of chemicals. mdpi.comepa.gov For this compound, integrating modeling with experimental data can help to fill data gaps and prioritize future research.

Areas for development include:

Fate and Transport Modeling: Models can be used to predict the partitioning of this compound between different environmental compartments (air, water, soil, sediment) and its long-range transport potential.

Toxicity Prediction: 3D-QSAR models have been developed to assess the toxicity of PBBs. mdpi.com Refining these models with data specific to this compound can provide predictions of its potential for various toxic endpoints.

Model Validation: It is crucial that any predictive models developed are rigorously validated with high-quality experimental data to ensure their accuracy and reliability.

Comparative Research with Other Halogenated Aromatic Hydrocarbons and Emerging Contaminants

Understanding the behavior of this compound in the context of other well-studied halogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs), can provide valuable insights. annualreviews.orgepa.govwikipedia.org Both classes of compounds share structural similarities and persistence in the environment. epa.gov

Comparative studies should explore:

Environmental Persistence and Bioaccumulation: Comparing the degradation rates and bioaccumulation potential of this compound with those of structurally similar PCBs can help to extrapolate its environmental risk.

Toxicological Mechanisms: Investigating whether this compound shares similar mechanisms of toxicity with other halogenated compounds, such as disruption of thyroid hormone function or neurotoxicity, is a key area of research. wikipedia.org

Emerging Contaminants: As new flame retardants and other halogenated compounds emerge, comparative studies will be essential to place the risks of legacy compounds like this compound into a broader context.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,4',6-Tribromobiphenyl, and how can purity be validated?

  • Methodological Answer : The synthesis of this compound is typically achieved via electrophilic aromatic substitution, as described by Field et al. (1977), using bromine or brominating agents on biphenyl derivatives. Purity validation requires gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) and comparison to certified reference materials (CRMs) . Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, focusing on characteristic bromine substitution patterns .

Q. How should researchers prepare and standardize environmental samples containing this compound for GC-MS analysis?

  • Methodological Answer : Samples should be spiked with isotopically labeled internal standards (e.g., 2,4,6-Trichlorobiphenyl-d5) to correct for matrix effects and recovery losses. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using toluene/nonane mixtures is recommended, followed by concentration under nitrogen gas. Calibration curves must be validated using CRMs with concentrations traceable to NIST-certified solutions .

Q. What are the key physical-chemical properties of this compound critical for environmental fate modeling?

  • Methodological Answer : Essential properties include log Kow (octanol-water partition coefficient, ~5.64), water solubility (<1 mg/L), and vapor pressure (derived from boiling point: 374.4°C). These can be experimentally determined via shake-flask methods or predicted using computational tools like EPI Suite. Density (1.923 g/cm³) and refractive index (1.647) are critical for solvent compatibility in analytical workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across different advanced oxidation processes (AOPs)?

  • Methodological Answer : Discrepancies may arise from variations in hydroxyl radical (•OH) exposure or competing mechanisms (e.g., hydrogen atom transfer vs. nucleophilic substitution). Use Box-Wilson experimental design to isolate variables such as pH, oxidant concentration, and reaction time. Couple high-resolution mass spectrometry (HRMS) with isotopic labeling to track intermediates (e.g., phenolic derivatives) and validate pathways via computational modeling (e.g., DFT at M06-2X/6-311+G(d,p) level) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling with Bayesian inference to account for non-linear responses. For in vitro assays, use ANOVA with post-hoc Tukey tests to compare cytotoxicity (e.g., IC50) across cell lines. In silico predictions via QSAR models should incorporate bromine-specific descriptors (e.g., partial charges, steric hindrance) to improve accuracy .

Q. How can non-targeted screening workflows differentiate this compound from co-eluting polybrominated analogs in environmental samples?

  • Methodological Answer : Employ ion mobility spectrometry (IMS)-HRMS to separate isomers based on collision cross-section (CCS) differences. Validate findings using orthogonal methods, such as fragmentation patterns in tandem MS (e.g., Br⁻ loss at m/z 79/81). Reference libraries should include retention indices for brominated biphenyls, calibrated to NIST databases .

Q. What experimental designs mitigate matrix effects when quantifying this compound in complex biological matrices?

  • Methodological Answer : Use matrix-matched calibration standards and perform post-column infusion experiments to identify ion suppression/enhancement zones. For lipid-rich samples, incorporate pressurized liquid extraction (PLE) with activated carbon cleanup. Quantify recovery rates using deuterated surrogates and report uncertainties via Monte Carlo simulations .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the bioaccumulation potential of this compound in aquatic vs. terrestrial ecosystems?

  • Methodological Answer : Conduct comparative studies under controlled mesocosm conditions, varying trophic levels (e.g., algae, fish, soil invertebrates). Use stable isotope probing (SIP) to trace compound uptake and depuration kinetics. Apply meta-analysis frameworks (e.g., PRISMA) to assess publication bias and heterogeneity in existing datasets .

Q. What validation criteria are essential when reconciling computational predictions of this compound’s reactivity with experimental data?

  • Methodological Answer : Cross-validate DFT-predicted activation energies (e.g., for debromination) with Arrhenius parameters derived from kinetic experiments. Use sensitivity analysis to identify error sources (e.g., solvent model approximations). Publish raw computational inputs/outputs in repositories like Zenodo for reproducibility .

Methodological Resources

  • Synthesis & Characterization : Field et al. (1977) , NIST Chemistry WebBook .
  • Degradation Pathways : Zhou et al. (2018) on AOPs , Box-Wilson design in bioreactors .
  • Analytical Standards : Kanto Reagents’ environmental-grade solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.